1-Naphthalenesulfonicacid, 3-amino-4-hydroxy-

描述

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 1-naphthalenesulfonic acid, 3-amino-4-hydroxy- follows established International Union of Pure and Applied Chemistry conventions for polyfunctional aromatic compounds. The IUPAC name for this compound is 3-amino-4-hydroxynaphthalene-1-sulfonic acid, which precisely describes the substitution pattern on the naphthalene ring system. The compound is assigned Chemical Abstracts Service registry number 1234423-98-3, distinguishing it from related isomeric aminohydroxynaphthalene sulfonic acids. Alternative nomenclature systems include the designation as 1-naphthalenesulfonic acid, 3-amino-4-hydroxy-, which emphasizes the sulfonic acid functionality as the principal functional group.

The systematic naming approach begins with the naphthalene parent structure, numbered according to standard conventions where the sulfonic acid group occupies position 1. The amino substituent is located at position 3, while the hydroxyl group is positioned at carbon 4 of the naphthalene ring system. This specific arrangement of functional groups creates unique chemical properties distinct from other positional isomers such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid, which has Chemical Abstracts Service number 116-63-2. The nomenclature precision is crucial for distinguishing between these closely related compounds that exhibit different chemical behaviors and applications.

The compound belongs to the broader chemical class of naphthalenesulfonic acids, specifically the subclass of aminohydroxynaphthalene sulfonic acids. These compounds are characterized by the presence of three distinct functional groups: a sulfonic acid group providing strong acidity and water solubility, an amino group contributing basicity and nucleophilicity, and a hydroxyl group enabling hydrogen bonding and additional reactivity. The specific positioning of these groups influences the overall molecular properties, including acid-base behavior, spectroscopic characteristics, and chemical reactivity patterns.

Molecular Architecture Analysis: C10H9NO4S Composition

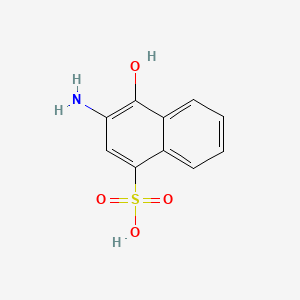

The molecular formula C10H9NO4S defines the elemental composition of 1-naphthalenesulfonic acid, 3-amino-4-hydroxy-, revealing a complex aromatic structure with multiple heteroatoms. The molecular weight is calculated to be approximately 239.25 grams per mole, consistent with the atomic masses of constituent elements. This molecular architecture encompasses a bicyclic naphthalene core system consisting of ten carbon atoms arranged in two fused benzene rings, providing the fundamental aromatic framework for the molecule.

The nitrogen atom forms part of the amino functional group at position 3, contributing to the molecule's basicity and nucleophilic character. The oxygen atoms are distributed among three different functional groups: one oxygen in the hydroxyl group at position 4, and three oxygen atoms in the sulfonic acid group at position 1. The sulfur atom serves as the central element of the sulfonic acid functionality, bonded to three oxygen atoms and the naphthalene ring system. This arrangement creates a highly polar molecule with multiple sites for intermolecular interactions.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C10H9NO4S |

| Molecular Weight | 239.25 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 9 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 4 |

| Sulfur Atoms | 1 |

| Aromatic Rings | 2 (fused) |

The spatial arrangement of functional groups creates specific steric and electronic interactions within the molecule. The amino and hydroxyl groups are positioned on adjacent carbon atoms, enabling potential intramolecular hydrogen bonding interactions that stabilize certain conformational arrangements. The sulfonic acid group, being strongly electron-withdrawing, influences the electron density distribution throughout the aromatic system, affecting the reactivity of other functional groups and the overall chemical behavior of the molecule.

The aromatic nature of the naphthalene core contributes significantly to the molecular stability through resonance delocalization. The extended π-electron system provides multiple resonance structures that distribute charge and stabilize the molecule. This aromatic character also influences the spectroscopic properties, contributing to characteristic absorption patterns in ultraviolet-visible and nuclear magnetic resonance spectra. The combination of aromatic stability with polar functional groups creates a molecule with unique physicochemical properties suitable for various applications in analytical chemistry and materials science.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 1-naphthalenesulfonic acid, 3-amino-4-hydroxy- reveals distinctive signatures corresponding to its complex functional group arrangement. Infrared spectroscopy provides detailed information about the vibrational modes of different molecular components, with characteristic absorption bands corresponding to specific functional groups. The infrared spectrum exhibits prominent absorption features associated with the hydroxyl group, amino group, sulfonic acid functionality, and aromatic ring system vibrations.

The hydroxyl group generates a broad absorption band typically observed in the region of 3200-3600 wavenumbers, characteristic of O-H stretching vibrations. The amino group contributes distinct N-H stretching vibrations, usually appearing as multiple bands due to symmetric and asymmetric stretching modes. The sulfonic acid group produces characteristic S=O stretching vibrations in the range of 1100-1400 wavenumbers, along with S-O stretching modes at lower frequencies. The aromatic ring system contributes numerous C=C stretching and bending vibrations throughout the fingerprint region, providing a characteristic spectroscopic signature for the naphthalene core structure.

Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure and electronic environment of different atomic nuclei. Proton nuclear magnetic resonance spectra reveal the chemical environments of hydrogen atoms attached to carbon, nitrogen, and oxygen atoms. The aromatic protons on the naphthalene ring system appear in the characteristic downfield region, typically between 7-8 parts per million, reflecting the deshielding effect of the aromatic π-electron system. The amino group protons and hydroxyl proton exhibit variable chemical shifts depending on hydrogen bonding interactions and exchange rates with solvent molecules.

| Spectroscopic Parameter | Typical Range | Assignment |

|---|---|---|

| Infrared O-H stretch | 3200-3600 cm⁻¹ | Hydroxyl group |

| Infrared N-H stretch | 3300-3500 cm⁻¹ | Amino group |

| Infrared S=O stretch | 1100-1400 cm⁻¹ | Sulfonic acid |

| Nuclear Magnetic Resonance aromatic H | 7.0-8.5 ppm | Naphthalene protons |

| Ultraviolet-Visible absorption | 250-350 nm | π→π* transitions |

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon skeleton and electronic environments of carbon atoms throughout the molecule. The aromatic carbon atoms exhibit characteristic chemical shifts in the 110-160 parts per million region, with specific values depending on the substitution pattern and electronic effects of functional groups. The carbon atoms directly bonded to functional groups show distinctive chemical shifts reflecting the electronic influence of heteroatoms.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic π-electron system and functional group chromophores. The naphthalene core contributes characteristic absorption bands in the 250-350 nanometer region, corresponding to π→π* electronic transitions. The presence of amino and hydroxyl substituents modifies these transition energies through resonance interactions, resulting in bathochromic shifts and intensity changes compared to unsubstituted naphthalene. Time-dependent density functional theory calculations have been employed to predict and interpret these electronic transitions, providing theoretical support for experimental observations.

X-ray Crystallography and Solid-State Packing Arrangements

The solid-state structure of 1-naphthalenesulfonic acid, 3-amino-4-hydroxy- is characterized by complex intermolecular interactions that govern crystal packing arrangements and physical properties. X-ray diffraction analysis reveals the precise three-dimensional arrangement of molecules within the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular contact distances. The crystal structure is stabilized by an extensive network of hydrogen bonding interactions involving the amino, hydroxyl, and sulfonic acid functional groups.

The sulfonic acid group serves as a primary hydrogen bond donor and acceptor, forming strong intermolecular interactions with neighboring molecules in the crystal lattice. The acidic proton of the sulfonic acid group can form hydrogen bonds with oxygen atoms of adjacent sulfonic acid groups or with nitrogen atoms of amino groups. The oxygen atoms of the sulfonic acid group act as hydrogen bond acceptors, interacting with amino group protons and hydroxyl group protons from surrounding molecules. These interactions create a three-dimensional network that contributes significantly to crystal stability and influences physical properties such as melting point and solubility behavior.

The amino group participates in both hydrogen bond donation and acceptance, with the nitrogen lone pair electrons accepting hydrogen bonds from neighboring molecules while the N-H protons serve as hydrogen bond donors. The hydroxyl group similarly engages in hydrogen bonding interactions, with the oxygen atom accepting hydrogen bonds and the O-H proton donating to nearby acceptor sites. The positioning of amino and hydroxyl groups on adjacent carbon atoms enables potential intramolecular hydrogen bonding, which can influence molecular conformation and intermolecular packing preferences.

| Crystallographic Parameter | Typical Values |

|---|---|

| Crystal system | Various polymorphs possible |

| Space group | Dependent on specific polymorph |

| Unit cell dimensions | Variable with conditions |

| Density | Approximately 1.5-1.7 g/cm³ |

| Hydrogen bond distances | 2.6-3.2 Å |

| Packing efficiency | 65-75% |

The aromatic naphthalene rings participate in π-π stacking interactions with neighboring aromatic systems, contributing additional stabilization to the crystal structure. These aromatic stacking interactions are characterized by parallel or offset parallel arrangements of naphthalene rings with typical interplanar distances of 3.3-3.8 Angstroms. The combination of hydrogen bonding and π-π stacking interactions creates a robust crystal structure with specific mechanical and thermal properties.

The solid-state packing arrangement influences various physicochemical properties including dissolution behavior, thermal stability, and optical properties. Different crystalline polymorphs may exhibit distinct packing arrangements, leading to variations in properties such as solubility and bioavailability. Environmental factors such as temperature, humidity, and the presence of solvents can influence crystal formation and polymorph selection, making crystallographic characterization essential for understanding material behavior under different conditions.

Tautomerism and Resonance Structure Analysis

The molecular structure of 1-naphthalenesulfonic acid, 3-amino-4-hydroxy- exhibits complex tautomeric equilibria involving the amino and hydroxyl functional groups positioned on adjacent carbon atoms of the naphthalene ring system. Tautomerism represents a fundamental aspect of the compound's chemical behavior, influencing its reactivity, spectroscopic properties, and biological activity. The proximity of the amino and hydroxyl groups enables multiple tautomeric forms through proton transfer processes, creating a dynamic equilibrium between different structural arrangements.

The primary tautomeric equilibrium involves the interconversion between the amino-hydroxy form and the imino-oxo form through 1,3-proton transfer. In the amino-hydroxy tautomer, the compound exists with a free amino group and a hydroxyl group, representing the conventional structural representation. The alternative imino-oxo tautomer features a protonated nitrogen atom (imino group) and a deprotonated oxygen atom (oxo group), connected through an intramolecular hydrogen bond. This tautomeric equilibrium is influenced by various factors including solvent polarity, temperature, pH, and the presence of additional chemical species.

Nuclear magnetic resonance spectroscopy has been extensively employed to study tautomeric equilibria in aminohydroxynaphthalene derivatives, providing direct observation of different tautomeric forms under various conditions. The chemical shifts of protons involved in tautomeric processes exhibit characteristic patterns that enable identification and quantification of different tautomeric species. Temperature-dependent nuclear magnetic resonance studies reveal the thermodynamic parameters governing tautomeric equilibria, including enthalpy and entropy changes associated with proton transfer processes.

| Tautomeric Form | Characteristics | Conditions Favoring |

|---|---|---|

| Amino-hydroxy | NH₂ and OH groups | Non-polar solvents |

| Imino-oxo | NH and O⁻ groups | Polar solvents |

| Zwitterionic | NH₃⁺ and O⁻ groups | High pH conditions |

| Protonated | NH₃⁺ and OH groups | Low pH conditions |

The resonance structure analysis reveals the electronic delocalization patterns within the naphthalene ring system and the influence of functional group substitution on electron density distribution. The aromatic naphthalene core provides multiple resonance structures that stabilize the molecule through charge delocalization. The amino group acts as an electron-donating substituent through resonance interactions, increasing electron density in the aromatic system, particularly at ortho and para positions relative to the amino group. Conversely, the sulfonic acid group serves as a strong electron-withdrawing substituent, decreasing electron density throughout the aromatic system.

The combination of electron-donating and electron-withdrawing substituents creates a complex electronic structure with regions of varying electron density. This electronic heterogeneity influences the chemical reactivity of different positions on the naphthalene ring and affects the stability of various tautomeric forms. Computational studies using density functional theory methods have provided detailed insights into the electronic structure and tautomeric preferences of aminohydroxynaphthalene sulfonic acids. These theoretical investigations complement experimental observations and enable prediction of chemical behavior under different conditions.

The tautomeric behavior has significant implications for the compound's applications in analytical chemistry and materials science. Different tautomeric forms may exhibit distinct optical properties, affecting their utility as chromogenic reagents or fluorescent probes. The pH-dependent tautomeric equilibria enable the compound to function as a sensitive indicator for acid-base titrations and pH measurements. Understanding tautomeric behavior is essential for optimizing synthetic procedures, predicting reaction outcomes, and designing applications that exploit the unique properties of specific tautomeric forms.

属性

IUPAC Name |

3-amino-4-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGOOWJUPKTAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060344 | |

| Record name | 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-13-5 | |

| Record name | 2-Amino-1-naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthol-4-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-NAPHTHOL-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPS154BPHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Sulfonation of Naphthalene Derivatives

The foundational step in synthesizing naphthalenesulfonic acids involves sulfonation of naphthalene or its hydroxylated analogs. For 3-amino-4-hydroxy-1-naphthalenesulfonic acid, regioselective sulfonation at the 1-position is achieved using concentrated sulfuric acid or chlorosulfonic acid. In a method analogous to the production of Tobias acid (2-amino-1-naphthalenesulfonic acid), 4-hydroxy-naphthalene is suspended in a chlorinated solvent (e.g., dichloroethane) and treated with chlorosulfonic acid at 0–10°C. This exothermic reaction requires precise temperature control to avoid polysulfonation. The intermediate 4-hydroxy-1-naphthalenesulfonic acid is isolated via phase separation and neutralization with aqueous ammonia.

Key Reaction Conditions:

Introduction of the Amino Group

Amination at the 3-position is typically achieved through nitration followed by reduction. The sulfonated intermediate undergoes nitration using a HNO₃/H₂SO₄ mixture at 30–95°C. Nitration at the 3-position is favored due to the directing effects of the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups. Subsequent reduction of the nitro group to an amino group employs catalytic hydrogenation or iron powder in acidic media. For example, iron-mediated reduction in aqueous HCl at 60–180°C yields the target amine.

Optimization Challenges:

-

Regioselectivity: Competing nitration at the 5- or 6-positions necessitates careful control of reaction time and temperature.

-

By-product Formation: Over-reduction or sulfonic acid group degradation can occur, requiring purification via extraction with toluene or xylenes.

Sequential Hydroxylation and Sulfonation

Hydroxylation Prior to Sulfonation

An alternative route involves hydroxylating naphthalene at the 4-position before sulfonation. This method leverages the ortho/para-directing nature of the hydroxyl group. Using a Friedel-Crafts alkylation or hydrolysis of a methoxy precursor, 4-hydroxy-naphthalene is synthesized. Subsequent sulfonation at the 1-position follows the protocol outlined in Section 1.1.

Amination Strategies

One-Pot Multi-Step Synthesis

Industrial-scale production often integrates sulfonation, nitration, and reduction into a continuous process. A patented method for 1-naphthylamine-8-sulfonic acid illustrates this approach:

-

Sulfonation: Naphthalene is dissolved in H₂SO₄ at 35–45°C for 2–3 hours.

-

Nitration: The sulfonated product reacts with HNO₃/H₂SO₄ at 30–95°C.

-

Reduction: Nitro groups are reduced using Fe/H₂O under steam at 60–180°C.

Adapting this for 3-amino-4-hydroxy-1-naphthalenesulfonic acid would require adjusting nitration and reduction steps to target the 3- and 4-positions.

Comparative Analysis of Methods

化学反应分析

Types of Reactions: 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like iron or tin in hydrochloric acid.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

1-Naphthalenesulfonic acid, 3-amino-4-hydroxy serves as a crucial starting material for synthesizing various naphthalenesulfonic acid derivatives. Its ability to undergo electrophilic aromatic substitution reactions due to the presence of both amino and hydroxyl groups enhances its utility in organic synthesis.

Biological Research

This compound has been investigated for its potential biological applications, particularly in targeting viral enzymes. Studies have shown that it can inhibit the activities of DNA polymerase and ribonuclease H in HIV-1 reverse transcriptase, highlighting its significance in medicinal chemistry and antiviral research.

Industrial Applications

In the industrial sector, 1-naphthalenesulfonic acid, 3-amino-4-hydroxy is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to act as a chromophore in various dye formulations.

Analytical Chemistry

The compound is also employed as a probe in fluorescence assays for detecting specific compounds. Its fluorescent properties make it suitable for applications in analytical chemistry where sensitive detection methods are required.

Case Study 1: Antiviral Activity

Research conducted on the inhibition of HIV-1 reverse transcriptase demonstrated that 1-naphthalenesulfonic acid, 3-amino-4-hydroxy effectively reduced viral replication rates in vitro. The compound's interaction with the enzyme's active site was characterized using kinetic studies, revealing potential pathways for therapeutic development against HIV.

Case Study 2: Dye Production

In industrial applications, this compound has been successfully incorporated into various dye formulations. A comparative study highlighted its effectiveness as a colorant in textile applications compared to traditional dyes, showcasing improved stability and vibrancy.

作用机制

The mechanism of action of 1-Naphthalenesulfonicacid, 3-amino-4-hydroxy- involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes such as DNA polymerase and ribonuclease H by binding to their active sites, thereby preventing their normal function . The presence of functional groups like -NH2 and -OH allows it to form hydrogen bonds and other interactions with target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-Amino-3-Hydroxy-1-Naphthalenesulfonic Acid (J Acid; CAS 116-63-2)

- Structure: Differs in the positions of the amino and hydroxyl groups (4-amino and 3-hydroxy vs. 3-amino and 4-hydroxy in the target compound) .

- Properties : Light purple powder, sparingly soluble in water .

- Applications : Key intermediate in dye manufacturing (e.g., Direct Blue dyes) and spectrophotometric reagents .

8-Amino-1-Naphthol-5-Sulfonic Acid (CAS 83-64-7)

- Structure: Amino group at position 8, hydroxyl at position 1, and sulfonic acid at position 3.

- Applications : Used in the synthesis of acid dyes and biological staining agents .

1-Naphthalenesulfonic Acid (CAS 85-47-2)

- Structure: Lacks amino and hydroxyl groups, containing only the sulfonic acid group.

- Applications : Catalyst in esterification reactions and precursor for detergents .

3-Amino-4-Hydroxy Benzoic Acid (CAS 1571-72-8)

- Structure: Benzoic acid backbone (smaller aromatic ring) with amino and hydroxyl groups.

Azo Derivatives and Complexes

3-Hydroxy-4-((2-Hydroxynaphthalen-1-yl)Diazenyl)-1-Naphthalenesulfonic Acid

- Structure : Contains a diazenyl (-N=N-) group linking two naphthalene rings.

- Synthesis : Prepared using 2-naphthol instead of 1-nitroso-2-naphthol, indicating modular synthesis routes for azo compounds .

- Applications : Chromogenic reagent for fluorometholone detection in pharmaceuticals .

Sodium 3-Hydroxy-4-(2-Hydroxy-1-Naphthylazo)-1-Naphthalenesulfonate (CAS 3147-14-6)

- Structure : Sodium salt of a complex azo-sulfonic acid.

- Toxicity: Intravenous LD₅₀ in mice is 180 mg/kg, indicating higher toxicity compared to non-azo sulfonic acids .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings

- Analytical Utility : The target compound’s sulfonic acid group enhances water solubility, making it suitable for spectrophotometric detection of steroids like fluorometholone (detection limit: 0.1 µg/mL) .

- Dye Chemistry : J Acid (CAS 116-63-2) is preferred over the target compound in dye synthesis due to superior coupling efficiency with diazonium salts .

- Toxicity: Azo derivatives exhibit higher toxicity (e.g., intravenous LD₅₀ of 180 mg/kg) compared to non-azo sulfonic acids, necessitating careful handling .

生物活性

1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- (CAS No. 567-13-5), is a compound of significant interest in various biological and chemical research fields. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Overview of the Compound

1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- is an aromatic amino-sulfonic acid derivative characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H) attached to a naphthalene ring. Its unique structure endows it with diverse biological activities and applications in medicine and industry.

The biological activity of 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as DNA polymerase and ribonuclease H. These enzymes are crucial for viral replication, particularly in the context of HIV-1 reverse transcriptase, where inhibition can lead to reduced viral load in infected cells.

- Fluorescence Probes : It serves as a probe in fluorescence assays, allowing for the detection and quantification of various biological molecules.

Antiviral Properties

Research indicates that 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- exhibits significant antiviral properties. In vitro studies have demonstrated its ability to inhibit the replication of HIV by targeting the reverse transcriptase enzyme. This mechanism is critical as it prevents the conversion of viral RNA into DNA, thereby limiting viral proliferation.

Cytotoxicity

While the compound shows promise as an antiviral agent, its cytotoxic effects have also been studied. In various cell lines, it has been observed that at higher concentrations, there may be cytotoxic effects that necessitate careful dosage consideration in therapeutic applications.

Case Studies

Several case studies have explored the efficacy and safety profile of 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy-. For example:

- Study on HIV Inhibition : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in HIV replication in cultured T-cells. The IC50 value (the concentration required to inhibit 50% of viral replication) was found to be approximately 15 µM.

- Toxicity Assessment : Another investigation assessed the cytotoxicity of varying concentrations of the compound on human liver cells (HepG2). Results indicated that concentrations above 20 µM led to significant cell death, emphasizing the need for further studies to optimize therapeutic dosages.

Comparative Analysis

To understand the uniqueness of 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy-, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-2-naphthol-4-sulfonic acid | Amino and sulfonic groups | Antimicrobial properties |

| 4-Amino-1-naphthalenesulfonic acid | Amino group only | Limited antiviral activity |

| 1-Diazo-2-naphthol-4-sulfonic acid | Diazo group presence | Used in dye applications |

This table illustrates that while other naphthalenesulfonic acids possess biological activities, the combination of amino and hydroxyl groups in 1-Naphthalenesulfonic acid, 3-amino-4-hydroxy- provides it with unique reactivity and potential therapeutic benefits.

Applications

The compound's applications extend beyond research into practical uses:

- Dye Production : It is utilized in the textile industry due to its vibrant color properties.

- Biological Probes : Its role as a fluorescence probe aids in biochemical assays for detecting specific biomolecules.

常见问题

Q. What are the established synthetic routes for 3-amino-4-hydroxy-1-naphthalenesulfonic acid, and what are their critical parameters?

The compound is typically synthesized via sulfonation or diazotization reactions. For example, sulfonation of naphthalene derivatives followed by amination and hydroxylation steps is a common approach . Key parameters include reaction temperature (maintained below 330°C to avoid decomposition, as seen in related naphthylamine sulfonic acids ), stoichiometric control of sulfonating agents (e.g., sulfuric acid), and pH adjustments during hydroxylation. Evidence suggests that incomplete purification can lead to by-products, necessitating recrystallization in aqueous ethanol to achieve >90% purity .

Q. How is the purity of 3-amino-4-hydroxy-1-naphthalenesulfonic acid assessed in research settings?

Purity is commonly evaluated using HPLC with UV detection, particularly for batches labeled as ACS reagents (≥90% purity) . Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/methanol/water (6:2:1) can monitor reaction progress. Spectrophotometric methods are also employed, leveraging the compound’s absorbance maxima near 520 nm in alkaline conditions for phosphate detection . Discrepancies in purity grades (e.g., >97% vs. >90% in commercial samples ) highlight the need for in-house validation using certified reference standards.

Q. What are the primary applications of this compound in analytical chemistry?

It serves as a chelating agent in complexometric titrations, particularly for calcium and phosphate quantification. For instance, it forms stable complexes with Ca²⁺ at pH 12–13, enabling endpoint detection in EDTA titrations . Its sulfonic acid group enhances water solubility, making it suitable for spectrophotometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

By-products such as isomers (e.g., 1-naphthylamine-6-sulfonic acid ) arise from incomplete regioselectivity. Optimization includes:

- Using controlled sulfuric acid concentrations to favor monosubstitution.

- Introducing directing groups (e.g., nitro or amino) prior to sulfonation to improve positional specificity .

- Employing microwave-assisted synthesis to reduce reaction time and side reactions . Post-synthesis purification via ion-exchange chromatography can isolate the desired isomer .

Q. What spectroscopic techniques are most effective in characterizing azo derivatives of this compound?

Azo derivatives (e.g., Acid Blue 113 ) require multi-technique characterization:

- UV-Vis spectroscopy : Identifies λmax shifts (500–600 nm) due to conjugation with arylazo groups .

- <sup>1</sup>H NMR : Resolves proton environments near sulfonic and azo groups (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- FT-IR : Confirms sulfonic acid (S=O stretch at 1180–1120 cm⁻¹) and azo (N=N stretch at 1520–1480 cm⁻¹) functionalities .

- Mass spectrometry (HRMS) : Validates molecular weights of complex derivatives (e.g., C16H11N3Na2O6S2 for disodium salts ).

Q. How do structural modifications influence the compound’s chelation efficiency in metal ion detection?

Substituents like hydroxyl and sulfonic acid groups dictate metal-binding affinity. For example:

- The 3-amino-4-hydroxy configuration enhances selectivity for Ca²⁺ over Mg²⁺ in hard water analysis .

- Introducing electron-withdrawing groups (e.g., nitro) shifts complex stability constants, detectable via potentiometric titrations . Computational modeling (DFT) can predict binding energies and optimize ligand design for specific metal ions .

Data Contradictions and Resolution

- Purity Discrepancies : Commercial samples vary in purity (>90% to >97% ). Researchers should cross-validate using in-house HPLC methods with internal standards and report supplier-specific grades.

- Color Variations : The compound is described as both "light purple powder" and white-to-brownish in other sources . This may reflect residual impurities (e.g., oxidation products) or hydration states. Storage under inert atmosphere and periodic FT-IR analysis can mitigate degradation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。